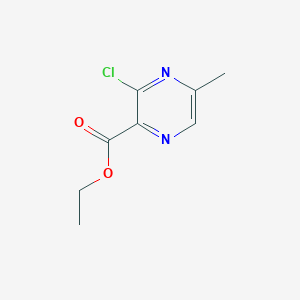
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. It is a derivative of pyrazine, featuring a chlorine atom and a methyl group on the pyrazine ring, and an ethyl ester group attached to the carboxylate function
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrazine derivatives as the starting materials.
Reaction Conditions: The compound can be synthesized through a series of reactions involving chlorination and esterification processes. The chlorination step introduces the chlorine atom at the 3-position of the pyrazine ring, while the esterification step attaches the ethyl ester group to the carboxylate function.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.
Substitution Products: Substituted derivatives where the chlorine atom or the ethyl ester group is replaced by other functional groups.
科学的研究の応用
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which Ethyl 3-chloro-5-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:
Ethyl 3-bromo-5-methylpyrazine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-chloro-5-ethylpyrazine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-chloro-5-methylpyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
These compounds share structural similarities but differ in their functional groups, leading to different chemical and biological properties.
特性
IUPAC Name |
ethyl 3-chloro-5-methylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCHEXJJOKRTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
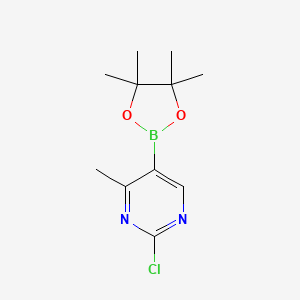
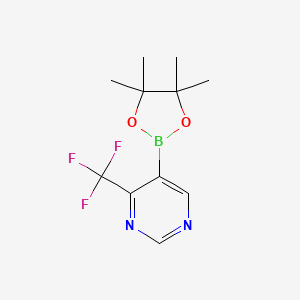
![5-Fluoro-6-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8061115.png)

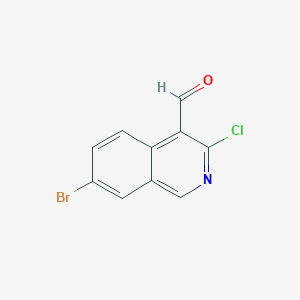
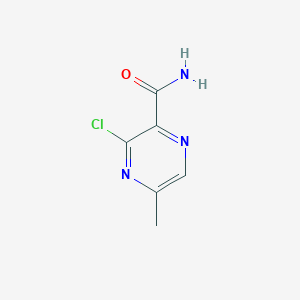
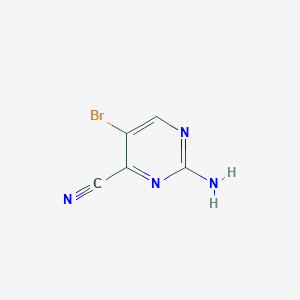
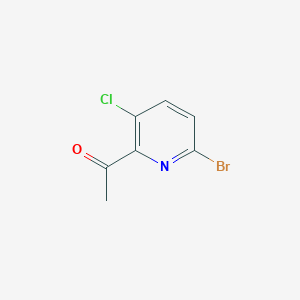
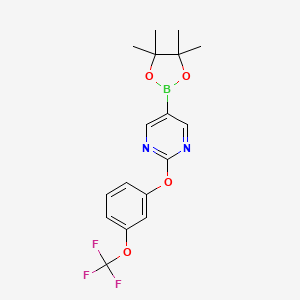
![6-Iodoimidazo[1,5-a]pyridine](/img/structure/B8061156.png)
![rel-(3aR,6aS)-2-(cyclopropylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061186.png)
![Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B8061194.png)
![Pyridin-3-yl(3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8061196.png)
![2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8061199.png)
